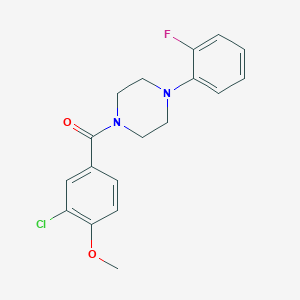
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase enzyme. It has gained attention in recent years due to its potential therapeutic applications in the treatment of autoimmune diseases.
Wirkmechanismus
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide selectively inhibits TYK2, thereby reducing the activity of downstream signaling pathways involved in autoimmune disease.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disease. It has also been shown to have a favorable safety profile in both animal and human studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its selectivity for TYK2 kinase, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease and patient population being studied. Additionally, its long-term safety and efficacy in humans have yet to be fully established.
Zukünftige Richtungen
Future research on N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide could include further preclinical studies to better understand its mechanism of action and efficacy in various autoimmune diseases. Clinical trials could also be conducted to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent for autoimmune diseases. Additionally, research on the potential use of this compound in combination with other therapies could be explored.
Synthesemethoden
The synthesis of N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This is followed by the introduction of a morpholine ring via a sulfonyl chloride intermediate, resulting in the final product.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been the subject of extensive research due to its potential as a therapeutic agent for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, it has been shown to selectively inhibit TYK2 kinase activity, which plays a key role in the signaling pathways involved in autoimmune disease.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-13(3)17-16(19)14-6-5-12(2)15(11-14)23(20,21)18-7-9-22-10-8-18/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKMBIECDXRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)
![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)
![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)
![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5354702.png)

![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5354719.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5354722.png)


![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
